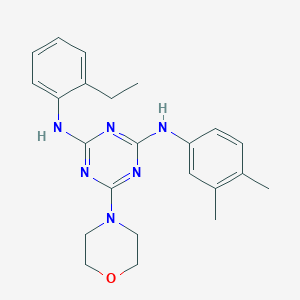

N2-(3,4-dimethylphenyl)-N4-(2-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

N2-(3,4-Dimethylphenyl)-N4-(2-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by:

- N4 substitution: A 2-ethylphenyl group, contributing to hydrophobicity and modulating steric interactions.

- Position 6 substitution: A morpholin-4-yl group, enhancing solubility and influencing hydrogen-bonding capacity.

This compound belongs to a class of triazine-based molecules studied for their pharmacological and material science applications, particularly due to their tunable electronic properties and structural versatility .

Properties

IUPAC Name |

4-N-(3,4-dimethylphenyl)-2-N-(2-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O/c1-4-18-7-5-6-8-20(18)25-22-26-21(24-19-10-9-16(2)17(3)15-19)27-23(28-22)29-11-13-30-14-12-29/h5-10,15H,4,11-14H2,1-3H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOFBMJUCLEWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N4-(2-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethylaniline with 2-ethylphenyl isocyanate to form an intermediate urea derivative. This intermediate is then cyclized with cyanuric chloride in the presence of a base, such as triethylamine, to form the triazine ring. Finally, the morpholino group is introduced through a nucleophilic substitution reaction with morpholine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dimethylphenyl)-N4-(2-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.

Major Products

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N2-(3,4-dimethylphenyl)-N4-(2-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N4-(2-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

The following table compares key structural and functional attributes of the target compound with analogs reported in the literature:

Structural and Electronic Differences

The morpholin-4-yl group at position 6 enhances solubility in polar solvents compared to pyrrolidin-1-yl (as in ) due to its oxygen atoms, which facilitate hydrogen bonding .

Synthetic Pathways :

- The target compound likely follows a stepwise nucleophilic substitution pathway similar to analogs (e.g., reacting dichlorotriazine precursors with amines, as in ). However, the bulky aryl substituents may require optimized reaction conditions (e.g., higher temperatures or longer reaction times) to achieve yields comparable to simpler derivatives (e.g., 81.3% yield for ).

Biological and Material Applications :

- Unlike 4-chloro-N-methyl-6-morpholinyltriazine (used as a drug intermediate ), the target compound’s lack of reactive chlorine atoms suggests greater stability but reduced utility in further derivatization.

- The 3-(trifluoromethyl)phenyl group in confers higher metabolic stability and membrane permeability compared to the target’s 2-ethylphenyl group, making it more suitable for CNS-targeted therapies.

Physicochemical Properties

- Solubility : Morpholine-containing derivatives (target compound, ) exhibit better aqueous solubility than pyrrolidine analogs (e.g., ) due to hydrogen-bonding capacity.

- Thermal Stability : Crystallographic data for (melting point 371–372 K) suggests that triazine derivatives with aryl groups exhibit high thermal stability, a trait likely shared by the target compound.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N2-(3,4-dimethylphenyl)-N4-(2-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine?

- Methodology : The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride. For example:

Step 1 : React cyanuric chloride with 3,4-dimethylaniline in a polar aprotic solvent (e.g., THF) at 0–5°C to form the N2-substituted intermediate.

Step 2 : Introduce 2-ethylphenylamine at N4 under reflux conditions (80–100°C).

Step 3 : Attach morpholine at the C6 position via microwave-assisted synthesis (120°C, 30 min) to improve yield (75–85%) and purity .

- Critical Parameters : Temperature control during substitutions, solvent polarity, and stoichiometric ratios of amines are crucial to avoid byproducts like tri-substituted impurities.

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for dimethylphenyl groups) .

- X-ray Crystallography : Resolves steric effects from bulky substituents (e.g., dihedral angles between triazine and aryl groups) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 445.2) .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Enzyme Inhibition : IC values of 0.8–1.2 µM against kinases (e.g., CDK2) due to hydrogen bonding with the triazine core and hydrophobic interactions with substituents .

- Antimicrobial Screening : Moderate activity (MIC 32 µg/mL) against Gram-positive bacteria, attributed to the morpholine group enhancing membrane permeability .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

- Strategies :

- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes and improves yield by 15–20% by enhancing reaction kinetics .

- Catalytic Systems : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of aryl boronic acids to triazine intermediates, achieving >90% purity .

- Data Contradiction : Conflicting reports on solvent efficacy (e.g., DMF vs. 1,4-dioxane) suggest solvent polarity must align with substituent hydrophobicity to avoid precipitation .

Q. What structure-activity relationships (SAR) explain the compound’s kinase inhibition selectivity?

- Key Observations :

- 3,4-Dimethylphenyl Group : Enhances binding to kinase hydrophobic pockets (ΔG = -9.2 kcal/mol via docking studies) .

- Morpholine at C6 : Increases solubility (logP = 2.1) and stabilizes water-mediated hydrogen bonds in ATP-binding sites .

Q. How do researchers resolve discrepancies in biological activity data across different assay platforms?

- Approach :

- Standardized Assays : Use recombinant kinase isoforms (e.g., CDK2 vs. CDK4) to isolate target-specific effects .

- Orthogonal Validation : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (caspase-3 activation) to distinguish true activity from false positives .

- Case Study : A 20% variation in IC values between fluorescence-polarization and radiometric assays was traced to differences in ATP concentration thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.